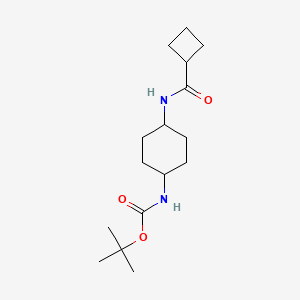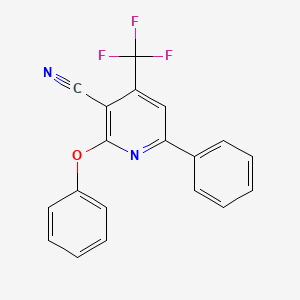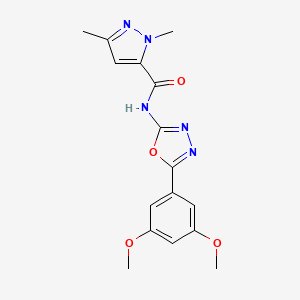
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a cyclobutanecarbonylamino group, and a cyclohexylcarbamate group
Métodos De Preparación
The synthesis of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexylcarbamate core, followed by the introduction of the cyclobutanecarbonylamino group and the tert-butyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Aplicaciones Científicas De Investigación
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate can be compared with similar compounds such as:
- tert-Butyl (1R,4R)-4-(cyclopropanecarbonylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate**
These compounds share structural similarities but differ in the size and nature of the cycloalkyl group attached to the carbamate
Propiedades
IUPAC Name |
tert-butyl N-[4-(cyclobutanecarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13-9-7-12(8-10-13)17-14(19)11-5-4-6-11/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYIAKUYFISKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)


![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2827101.png)


![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)
![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)
![tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2827109.png)




